molecular formula C9H14N2 B7810706 3-cyclopropyl-1-propyl-1H-pyrazole

3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B7810706
M. Wt: 150.22 g/mol
InChI Key: LLEMASLDBSOQSD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a cyclopropyl group at the 3-position and a propyl group at the 1-position. This compound is part of the pyrazole family, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole typically involves the reaction of propyl hydrazine with cyclopropyl carboxylic acid. The reaction is carried out under reflux conditions with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced pyrazole derivatives.

  • Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

3-Cyclopropyl-1-propyl-1H-pyrazole has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1-propyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

3-Cyclopropyl-1-propyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 3-cyclopropyl-1H-pyrazole and 1-propyl-1H-pyrazole. the presence of both the cyclopropyl and propyl groups gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other pyrazole derivatives.

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Properties

IUPAC Name

3-cyclopropyl-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-6-11-7-5-9(10-11)8-3-4-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMASLDBSOQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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